molecular formula C12H7F4NO B6368531 MFCD18312447 CAS No. 1261940-08-2

MFCD18312447

Cat. No.: B6368531
CAS No.: 1261940-08-2
M. Wt: 257.18 g/mol
InChI Key: KCDSLVFYJSXGAL-UHFFFAOYSA-N
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Description

The compound 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine (MFCD18312447) is a chemical entity with the molecular formula C12H7F4NO and a molecular weight of 257.18 g/mol . This compound features a pyridine ring substituted with a fluoro-trifluoromethylphenyl group and a hydroxyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine can undergo oxidation to form corresponding ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro-trifluoromethylphenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction and enhancing its efficacy .

Comparison with Similar Compounds

  • 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol
  • Fluorinated quinolines
  • Trifluoromethyl group-containing drugs

Comparison:

Properties

IUPAC Name

6-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-7(9-5-2-6-10(18)17-9)3-1-4-8(11)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDSLVFYJSXGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683154
Record name 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-08-2
Record name 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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